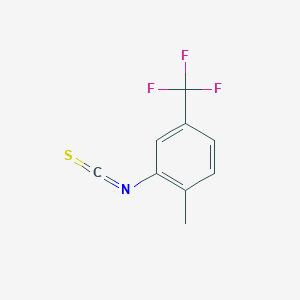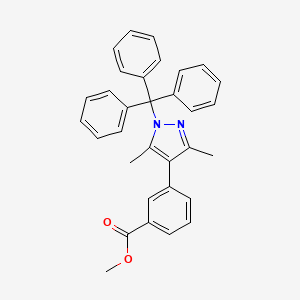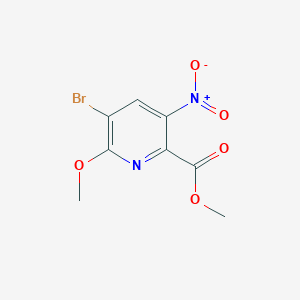
2,2-dibromo-1-(4-ethylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibromo-1-(4-ethylphenyl)ethanone is an organic compound with the molecular formula C10H10Br2O It is a brominated derivative of ethanone, characterized by the presence of two bromine atoms and a 4-ethylphenyl group attached to the ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Dibromo-1-(4-ethylphenyl)ethanone can be synthesized through a one-pot strategy involving the bromination of 1-(4-ethylphenyl)ethanone. The reaction typically employs ammonium bromide and oxone as reagents. The process involves the following steps:
Bromination: The starting material, 1-(4-ethylphenyl)ethanone, is treated with ammonium bromide and oxone in an appropriate solvent.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination at the alpha position of the ethanone group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dibromo-1-(4-ethylphenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The compound can be reduced to form 1-(4-ethylphenyl)ethanone by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 1-(4-ethylphenyl)ethanone.
Oxidation: Formation of carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
2,2-Dibromo-1-(4-ethylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various brominated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2,2-dibromo-1-(4-ethylphenyl)ethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atoms in the compound make it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dibromo-1-(4-bromophenyl)ethanone: Similar structure with a bromine atom on the phenyl ring.
2,2-Dibromo-1-(4-chlorophenyl)ethanone: Similar structure with a chlorine atom on the phenyl ring.
2,2-Dibromo-1-(4-fluorophenyl)ethanone: Similar structure with a fluorine atom on the phenyl ring.
Uniqueness
2,2-Dibromo-1-(4-ethylphenyl)ethanone is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where the ethyl group plays a crucial role in the compound’s reactivity and interactions.
Propiedades
Fórmula molecular |
C10H10Br2O |
|---|---|
Peso molecular |
305.99 g/mol |
Nombre IUPAC |
2,2-dibromo-1-(4-ethylphenyl)ethanone |
InChI |
InChI=1S/C10H10Br2O/c1-2-7-3-5-8(6-4-7)9(13)10(11)12/h3-6,10H,2H2,1H3 |
Clave InChI |
QWFMHNCKNGYBTP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C(=O)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenamine, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B13692236.png)
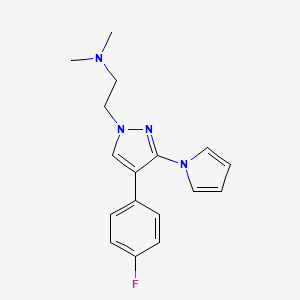

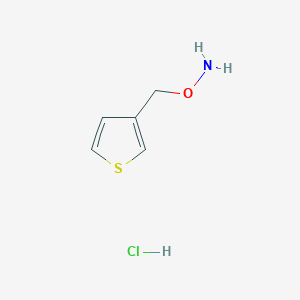
![(S)-2-Boc-7-amino-5-oxa-2-azaspiro[3.4]octane Hydrochloride](/img/structure/B13692261.png)
![4-methyl-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one](/img/structure/B13692275.png)
![1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic Acid](/img/structure/B13692276.png)

